N-Boc-cis-4-hydroxy-L-proline methyl ester
Description
Significance of Proline Derivatives in Organic Synthesis and Medicinal Chemistry
Proline and its derivatives are of immense importance in the fields of organic synthesis and medicinal chemistry due to their unique structural and functional properties. nih.govorganic-chemistry.org The rigid five-membered ring of the proline scaffold restricts conformational flexibility, which is a highly desirable trait in drug design for controlling the shape of a molecule to fit a biological target. organic-chemistry.orgresearchgate.net
In organic synthesis, L-proline itself is celebrated as the "simplest enzyme" because it can act as an efficient and environmentally benign organocatalyst. libretexts.orgresearchgate.net It can catalyze a variety of chemical transformations, such as aldol (B89426) and Mannich reactions, with high stereoselectivity, meaning it can control the three-dimensional arrangement of atoms in the product. libretexts.orgyoutube.com This has led to extensive research into proline derivatives to expand the scope and efficiency of these reactions. organic-chemistry.org
In medicinal chemistry, the incorporation of proline derivatives is a well-established strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides. nih.govresearchgate.net This is crucial for developing drugs with improved stability and oral bioavailability. The rigid structure of proline helps to lock a peptide chain into a specific bioactive conformation, enhancing its interaction with biological targets like enzymes or receptors. researchgate.net Consequently, functionalized prolines are key components in a wide array of therapeutic agents, including protease inhibitors and compounds targeting protein-protein interactions. organic-chemistry.orgresearchgate.net
Historical Perspective on Hydroxyproline (B1673980) and its Protected Forms
The story of hydroxyproline, the parent molecule of the title compound, is intrinsically linked to the study of proteins. In 1902, the Nobel laureate Hermann Emil Fischer first isolated hydroxyproline from hydrolyzed gelatin, a product derived from collagen. wikipedia.org A few years later, in 1905, Hermann Leuchs accomplished the first chemical synthesis of a mixture of hydroxyproline isomers. wikipedia.org
Hydroxyproline is a major component of collagen, the most abundant protein in animals, where it comprises about 13.5% of the amino acid content. wikipedia.orgdrinkharlo.com Its formation is a post-translational modification, meaning it is not incorporated directly during protein synthesis but is created by the enzymatic hydroxylation of proline residues already within a polypeptide chain. wikipedia.org This process, which requires Vitamin C (ascorbic acid), is critical for the stability of the collagen triple helix structure. drinkharlo.comnumberanalytics.com The historical link between a lack of Vitamin C and the disease scurvy is due to the resulting poor formation of stable collagen. quora.comwikipedia.org
The utility of hydroxyproline as a building block in chemical synthesis was unlocked by the development of protecting group chemistry. To selectively perform reactions on one part of the molecule without affecting others, chemists use "protecting groups" that temporarily block reactive sites like the amine (NH) and hydroxyl (OH) groups. The tert-butoxycarbonyl (Boc) group for the amine and the methyl ester for the carboxylic acid are common examples. nih.gov These protected forms, such as N-Boc-cis-4-hydroxy-L-proline methyl ester, allow chemists to use the hydroxyproline scaffold in a controlled, step-by-step manner to build complex molecules, a process essential for modern drug discovery and peptide synthesis. google.comnih.gov
Stereochemical Context: Importance of cis-Configuration and Enantiomeric Purity
The stereochemistry of this compound—specifically its cis-configuration and its L-enantiomeric purity—is fundamental to its function in advanced chemical synthesis.
Importance of cis-Configuration: Hydroxyproline has two common isomers based on the spatial relationship between the hydroxyl group at the 4-position and the carboxyl group: trans and cis. In nature, the trans-isomer is the most abundant, being the key component stabilizing the collagen helix. wikipedia.orgwaseda.jp However, the cis-isomer is a valuable and distinct building block in synthetic chemistry. google.comresearchgate.net The cis arrangement places the hydroxyl group on the same face of the five-membered ring as the carboxyl group, leading to a different three-dimensional shape compared to the trans isomer. This specific geometry is crucial for synthesizing certain classes of biologically active molecules, including specific peptide analogues and pharmaceutical intermediates where this precise spatial orientation is required for biological activity. researchgate.netresearchgate.net Synthesizing the cis isomer has historically been a challenge, often requiring multi-step procedures to invert the stereochemistry of the more common trans isomer. waseda.jp
Importance of Enantiomeric Purity: The "L" in L-proline denotes a specific enantiomer, which is a non-superimposable mirror image of its "D" counterpart. Biological systems, such as the enzymes and receptors in the human body, are chiral and typically interact with only one enantiomer of a drug or molecule. nih.gov Therefore, using enantiomerically pure starting materials is critical in medicinal chemistry to ensure that the final product has the desired biological effect and avoids potential issues associated with the inactive or even harmful mirror-image molecule. acs.org The use of optically pure L-proline derivatives ensures that the stereochemical integrity is maintained throughout a synthetic sequence, leading to a final product with a single, well-defined three-dimensional structure. This precision is essential for potent and selective interaction with biological targets. libretexts.orgnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 102195-79-9 | biosynth.com |
| Molecular Formula | C₁₁H₁₉NO₅ | |
| Molar Mass | 245.27 g/mol | |
| Appearance | Solid | fishersci.co.uk |
| Solubility | Insoluble in water | fishersci.co.uk |
| Stereochemistry | cis-configuration, L-enantiomer | biosynth.com |
Table 2: Comparison of Hydroxyproline Isomers
| Feature | cis-4-Hydroxy-L-proline | trans-4-Hydroxy-L-proline |
|---|---|---|
| Natural Abundance | Less common. | Highly abundant in mammalian collagen. wikipedia.org |
| Role in Collagen | Not the primary stabilizing isomer. | Crucial for stabilizing the collagen triple helix. wikipedia.orgdrinkharlo.com |
| Primary Synthetic Use | As a chiral building block for specific peptidomimetics and pharmaceutical intermediates. google.comresearchgate.net | As a starting material, often converted to the cis-isomer for specific synthetic applications. waseda.jp |
| Relative Orientation | Hydroxyl group and carboxyl group are on the same side of the ring. | Hydroxyl group and carboxyl group are on opposite sides of the ring. |
Structure
3D Structure
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNEDXVUJLQAF-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444435 | |
| Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102195-79-9 | |
| Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Optimization
Established Synthetic Pathways for N-Boc-cis-4-hydroxy-L-proline Methyl Ester
Established routes to this compound primarily begin with 4-hydroxy-L-proline, employing chemical transformations. google.com Additionally, chemo-enzymatic methods are gaining traction as a means to achieve high stereoselectivity.
The most common starting material for the synthesis is 4-hydroxy-L-proline. google.com Two primary sequences are considered for the introduction of the N-Boc protecting group and the methyl ester:
Sequence B: N-Boc protection of the amine followed by carboxyl methyl esterification. google.com This route is generally preferred as it avoids the formation of amide impurities and allows for milder esterification conditions, leading to higher yields and purity. google.com
The protection of the secondary amine in the pyrrolidine (B122466) ring is a crucial first step in the preferred synthetic sequence. This is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base and a suitable solvent. google.com The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the Boc anhydride.
Table 1: Typical Reagents for N-Boc Protection
| Reagent | Function | Example |
|---|---|---|
| 4-Hydroxy-L-proline | Starting Material | - |
| Di-tert-butyl dicarbonate (Boc)₂O | Boc Group Source | 1.7-1.9 times the weight of the starting material google.com |
| Dichloromethane (B109758) (CH₂Cl₂) | Solvent | 5-8 times the weight of the starting material google.com |
After the reaction is complete, an aqueous workup is performed to remove water-soluble components, and the organic phase is dried and concentrated to yield the N-Boc protected product as a white solid. google.com
Once the amine is protected, the carboxylic acid functionality is converted to a methyl ester. A common issue with this step is that harsh reagents, such as thionyl chloride, can cause the premature removal of the acid-labile Boc protecting group, reducing the yield. google.com
A milder and more effective method utilizes a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, which then reacts with methanol (B129727). google.com
Table 2: Reagents for DCC-Mediated Methyl Esterification
| Reagent | Function |
|---|---|
| N-Boc-4-hydroxy-L-proline | Substrate |
| Methanol (CH₃OH) | Methylating Agent |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent |
The reaction is typically stirred at room temperature. google.com Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct, and the filtrate is concentrated to obtain the crude product, which can be further purified. google.com
The compound of interest possesses the cis stereochemistry, where the hydroxyl group at the C-4 position and the carboxyl group at the C-2 position are on the same face of the pyrrolidine ring. However, the most abundant and inexpensive starting material is trans-4-hydroxy-L-proline. biorxiv.org Therefore, a key step in many syntheses is the stereoinversion of the hydroxyl group at the C-4 position.
A widely used method to achieve this inversion is the Mitsunobu reaction . biorxiv.org This reaction allows for the conversion of a secondary alcohol into a variety of functional groups with inversion of stereochemistry. In this context, N-protected trans-4-hydroxy-L-proline is treated with triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate. biorxiv.org This process facilitates an intramolecular Sₙ2 reaction, leading to the formation of a lactone intermediate, which upon hydrolysis yields the desired cis-4-hydroxy-L-proline derivative. biorxiv.org
It is also important to note that epimerization at the C-4 position can occur as an unwanted side reaction, for instance, during acid hydrolysis of trans-4-hydroxyproline-containing proteins or peptides, leading to the formation of the cis isomer. nih.gov Careful control of reaction conditions is necessary to manage this process.
Biocatalysis offers a powerful alternative to traditional chemical synthesis for producing stereochemically pure compounds. These methods can provide high selectivity under mild reaction conditions.
Enzymatic Resolution: Lipases are commonly employed for the kinetic resolution of racemic or diastereomeric mixtures. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be an effective biocatalyst for the enantioselective hydrolysis of racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. researchgate.net Subsequent regioselective hydrogenation can produce cis-4-hydroxy-D-proline derivatives with high diastereomeric excess. researchgate.net This highlights the potential of lipases to resolve mixtures of hydroxyproline (B1673980) precursors. researchgate.net
Direct Biotransformation: A more direct approach involves the use of specific hydroxylase enzymes. 2-oxoglutarate dependent oxygenases (2OGDOs) are non-heme iron-containing enzymes that can hydroxylate free amino acids with high regio- and enantioselectivity. whiterose.ac.uk Specifically, an L-proline cis-4-hydroxylase, identified in bacteria such as Mesorhizobium loti and Sinorhizobium meliloti, can directly convert L-proline into cis-4-hydroxy-L-proline. whiterose.ac.ukgoogle.com This enzymatic process represents an efficient and environmentally friendly pathway, converting the readily available L-proline directly to the desired precursor. google.com
Multi-Step Synthesis from 4-Hydroxy-L-proline
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing the synthetic process is crucial for achieving high quality and yield, which is essential for industrial applications. google.com Key optimization strategies focus on the reaction sequence and the choice of reagents.
As discussed, selecting the appropriate reaction sequence—N-Boc protection followed by esterification—is the most significant optimization. google.com This choice fundamentally prevents the formation of hard-to-remove amide impurities. google.com
Table 3: Comparison of Synthetic Pathways
| Feature | Pathway 1 (Esterification First) | Pathway 2 (Boc Protection First - Optimized) |
|---|---|---|
| Reaction Sequence | 1. Methyl Esterification2. N-Boc Protection | 1. N-Boc Protection2. Methyl Esterification |
| Key Challenge | Formation of amide impurities; intermolecular esterification. google.com | Potential deprotection of Boc group during esterification if harsh reagents are used. google.com |
| Esterification Reagent | Often requires harsh conditions. | Can utilize mild reagents like DCC. google.com |
Investigation of Solvent Systems and Reaction Media
The choice of solvent is crucial in both the Boc-protection and esterification steps, influencing reaction rates, solubility of reagents, and ease of work-up.
For the initial Boc-protection of 4-hydroxy-L-proline, dichloromethane is an effective solvent. google.com It facilitates the reaction between 4-hydroxy-L-proline and Boc anhydride. Following the reaction, the organic phase can be easily separated from the aqueous phase during work-up. google.com
In the subsequent methyl esterification step, tetrahydrofuran (B95107) (THF) is employed as the reaction medium. google.com Research into large-scale, eco-friendly processes has also identified the utility of developing a synthesis that can be performed using a single solvent to reduce waste and simplify operations. acs.orgresearchgate.net
| Reaction Step | Solvent System | Purpose |
| Boc-Protection | Dichloromethane | Serves as the primary reaction medium, allowing for efficient stirring and mixing of reagents. google.com |
| Methyl Esterification | Tetrahydrofuran (THF) | Used as the solvent for the reaction of the Boc-protected intermediate with the esterifying agent. google.com |
| Recrystallization | Dichloromethane / Petroleum Ether | A mixed solvent system used for the purification of the final crude product. google.com |
Catalytic Systems and Their Efficiency in Amino Acid Derivatization
The efficiency of the synthesis is significantly enhanced by the use of specific catalysts and coupling agents.
In the Boc-protection step, 4-dimethylaminopyridine (DMAP) is used as a catalyst. google.com DMAP accelerates the acylation of the amino group by Boc anhydride.
For the methyl esterification step, N,N'-dicyclohexylcarbodiimide (DCC) is used as a coupling agent. google.com DCC activates the carboxylic acid, facilitating the nucleophilic attack by methanol to form the methyl ester. The selection of these reagents is pivotal in driving the reactions to completion under mild conditions. google.com
| Step | Reagent/Catalyst | Function |
| Boc-Protection | 4-dimethylaminopyridine (DMAP) | Catalyzes the addition of the Boc protecting group to the amino function of hydroxyproline. google.com |
| Methyl Esterification | N,N'-dicyclohexylcarbodiimide (DCC) | Acts as a coupling agent to facilitate the formation of the methyl ester from the carboxylic acid and methanol. google.com |
Process Parameters for Maximizing Reaction Efficiency
Optimizing process parameters such as reagent ratios and temperature is key to maximizing yield and purity.
In the Boc-protection stage, the reaction is controlled by the slow, dropwise addition of Boc anhydride while maintaining an internal temperature at or below 30°C. google.com The weight ratio of key reactants is carefully controlled; for instance, the amount of dichloromethane is 5-8 times the weight of the 4-hydroxy-L-proline, DMAP is 0.07-0.11 times, and Boc anhydride is 1.7-1.9 times. google.com
During the methyl esterification, the reaction is conducted at a temperature of 20-30°C for a specified period before the addition of methanol. google.com The consumption of THF is 5-7 times the weight of the Boc-protected intermediate, DCC is 0.95-1.1 times, and methanol is 0.35-0.50 times. google.com Monitoring the reaction's completion is typically done using thin-layer chromatography (TLC). google.com
| Parameter | Optimized Condition | Outcome |
| Temperature (Boc-Protection) | ≤ 30°C | Controls reaction rate and prevents potential side reactions. google.com |
| Temperature (Esterification) | 20-30°C | Ensures a controlled reaction environment for the coupling process. google.com |
| Reagent Ratios | Stoichiometrically controlled | Maximizes the conversion of starting materials and yield of the desired product. google.com |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Confirms the complete consumption of starting materials before proceeding with work-up. google.com |
Large-Scale Synthesis and Industrial Feasibility
The transition from laboratory-scale synthesis to industrial production of this compound requires the development of processes that are not only high-yielding but also scalable, cost-effective, and environmentally conscious. acs.orgresearchgate.net
Development of Scalable and Cost-Effective Procedures
A key strategy in developing a scalable process is to optimize the reaction sequence. Synthesizing the target compound by first performing the amino BOC protection followed by methyl esterification has been shown to be an effective approach. google.com This sequence avoids the harsh conditions associated with some esterification methods (e.g., using thionyl chloride) that can inadvertently remove the acid-labile Boc protecting group. google.com By optimizing reaction conditions in this two-step process, a product with high quality and yield can be prepared, which is crucial for industrial applications where both quality and cost are significant factors. google.com
Chromatography-Free Purification and Isolation Methods
For large-scale industrial synthesis, avoiding column chromatography for purification is highly desirable as it is time-consuming, expensive, and generates significant solvent waste. The development of chromatography-free purification and isolation methods is a key feature of an optimized, kilogram-scale process. acs.orgresearchgate.net
The synthesis process for this compound utilizes a straightforward filtration and concentration method for purification. google.com After the esterification reaction, the reaction mixture is filtered to remove solid byproducts. The collected filtrate is then concentrated under reduced pressure to yield a crude product. This crude solid is further purified by heating in a mixed solvent system (DCM:PE) and then filtering, a process akin to recrystallization. google.com The final product is obtained by drying the collected filter cake. This method simplifies the post-reaction treatment and is conducive to large-scale operations. google.com
Analysis of Side Reactions and Impurity Profiles during Synthesis
Understanding and mitigating side reactions is critical for ensuring the high purity of the final product. The chosen synthetic route for this compound is designed to circumvent several known side reactions.
Another potential issue arises when using harsh esterification reagents like thionyl chloride. Such conditions can lead to the cleavage of the Boc protecting group from the nitrogen atom, resulting in a lower yield of the desired N-protected product. google.com The optimized process of Boc protection followed by DCC-mediated esterification under mild conditions effectively minimizes these side reactions, leading to a cleaner impurity profile and a higher quality product. google.com
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-Boc-cis-4-hydroxy-L-proline methyl ester. It provides critical information regarding the connectivity, configuration, and conformational dynamics of the molecule in solution. Due to the restricted rotation around the amide bond of the N-Boc protecting group, the compound often exists as a mixture of two distinct conformers (rotamers), which can be observed as separate sets of signals in the NMR spectra. mit.eduacs.orgresearchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) for Configurational and Conformation Analysis
¹H NMR spectroscopy confirms the proton framework of the molecule and is crucial for analyzing the cis configuration of the substituents on the proline ring. The chemical shifts (δ) and scalar coupling constants (J) provide detailed insight into the spatial relationships between protons. The presence of two sets of signals for the proline ring protons confirms the existence of conformational isomers (rotamers) at room temperature. mit.eduacs.org The integration of the signals allows for the quantification of the ratio between these two conformers.
Key signals include a singlet for the nine equivalent protons of the tert-butyl group (Boc), a singlet for the three methyl ester protons, and a series of multiplets for the protons on the pyrrolidine (B122466) ring (Hα, Hβ, Hγ, Hδ). The cis relationship between the C2-carboxymethyl group and the C4-hydroxyl group influences the coupling constants and chemical shifts of the ring protons compared to its trans isomer.
Table 1: Representative ¹H NMR Data for this compound Note: Data are representative and can vary based on solvent and the specific rotamer. Signals for the two rotamers are often observed.
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| (CH₃)₃C- (Boc) | ~1.40 | s |
| -OCH₃ (Ester) | ~3.70 | s |
| H2 (α-H) | ~4.40 | t |
| H3 protons (β-H) | ~2.30-2.45 | m |
| H4 (γ-H) | ~4.45 | m |
| H5 protons (δ-H) | ~3.50-3.65 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation
¹³C NMR spectroscopy is used to verify the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, confirming the presence of the pyrrolidine ring, the Boc protecting group, and the methyl ester. Similar to the ¹H NMR, the presence of rotamers can lead to a doubling of the signals for the carbon atoms of the proline ring and adjacent functional groups. acs.org
Table 2: Representative ¹³C NMR Data for this compound Note: Data are representative and can vary based on solvent and the specific rotamer.
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| (C H₃)₃C- (Boc) | ~28.3 |
| (CH₃)₃C - (Boc) | ~80.5 |
| -OC H₃ (Ester) | ~52.3 |
| C2 (α-C) | ~57.2 |
| C3 (β-C) | ~37.0 |
| C4 (γ-C) | ~69.0 |
| C5 (δ-C) | ~52.0 |
| -C =O (Boc) | ~154.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Comprehensive Structure Assignment
To achieve an unambiguous assignment of all proton and carbon signals, especially given the complexity introduced by rotamers, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the α-proton (H2) and the β-protons (H3), between the β-protons (H3) and the γ-proton (H4), and between the γ-proton (H4) and the δ-protons (H5). This allows for a definitive trace of the proton connectivity around the pyrrolidine ring for each rotamer.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum provides a clear map of C-H connections, for instance, linking the H2 signal to the C2 signal and the -OCH₃ proton signal to the -OCH₃ carbon signal. This technique is invaluable for assigning the carbon spectrum correctly based on the more easily assigned proton spectrum. maynoothuniversity.ie
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound displays prominent absorption bands corresponding to its constituent groups. Furthermore, the position and shape of the O-H stretching band can provide evidence of hydrogen bonding, which can occur intramolecularly (e.g., between the hydroxyl group and a carbonyl oxygen) or intermolecularly. researchgate.netnih.govamolf.nl
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | ~3450 (broad) |
| Alkane (C-H) | C-H Stretch | ~2850-2980 |
| Ester Carbonyl (C=O) | C=O Stretch | ~1745 |
| Carbamate Carbonyl (C=O) | C=O Stretch | ~1695 |
The broadness of the O-H stretching band is indicative of hydrogen bonding. The presence of two distinct carbonyl peaks confirms the two different carbonyl environments: the ester and the Boc-carbamate. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Patterns
Mass spectrometry (MS) is used to confirm the molecular weight of this compound (C₁₁H₁₉NO₅, MW = 245.27 g/mol ) and to study its structural features through fragmentation analysis. biosynth.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively confirm the elemental composition. acs.org
Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ at m/z 246.1 or as an adduct with sodium [M+Na]⁺ at m/z 268.1. acs.org Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, reveal characteristic neutral losses that help confirm the structure. Common fragmentation pathways include:
Loss of isobutylene (B52900) (56 Da) from the Boc group.
Loss of the entire Boc group (100 Da).
Loss of methanol (B129727) (32 Da) from the methyl ester.
Loss of the methoxycarbonyl group (59 Da).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and chiral integrity of this compound.
Purity Assessment: Reversed-phase HPLC (RP-HPLC), typically using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol, is employed to determine chemical purity. A pure sample will ideally show a single, sharp peak in the chromatogram. Purity levels are often reported to be greater than 98%. researchgate.netruifuchemical.com
Enantiomeric Excess (e.e.) Determination: As a chiral compound, verifying its enantiomeric purity is critical. This is achieved using chiral HPLC, which employs a chiral stationary phase (e.g., Chiralcel® columns). maynoothuniversity.ie This technique can separate the desired L-enantiomer from its mirror image, the D-enantiomer. By comparing the peak areas of the two enantiomers, the enantiomeric excess can be precisely calculated, ensuring the stereochemical quality of the material for its use in stereoselective synthesis. mit.eduamericanlaboratory.com
Chiroptical Methods for Stereochemical Purity
The presence of two stereocenters in this compound gives rise to four possible stereoisomers. The inherent challenge in its synthesis and purification is to isolate the desired (2S, 4S) isomer from the other three possibilities: the (2R, 4R) enantiomer and the two trans diastereomers, (2S, 4R) and (2R, 4S).
While specific optical rotation and circular dichroism data for this compound are not extensively reported in publicly available scientific literature, the values for its diastereomer, N-Boc-trans-4-hydroxy-L-proline methyl ester, and the corresponding unesterified precursor, N-Boc-cis-4-hydroxy-L-proline, are documented and provide a basis for stereochemical assessment.
Optical Rotation
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength (commonly the sodium D-line at 589 nm). The sign and magnitude of the specific rotation are characteristic of a particular stereoisomer. For a sample to be considered stereochemically pure, its measured optical rotation should match the value reported for the pure enantiomer.
A comparison of the specific rotation values for the cis and trans isomers highlights the sensitivity of this technique to diastereomeric differences. For instance, N-Boc-trans-4-hydroxy-L-proline methyl ester exhibits a specific rotation of -65° (c = 1% in chloroform). sigmaaldrich.com In contrast, the unesterified N-Boc-cis-4-hydroxy-L-proline has a reported specific rotation of -50.0 ± 3° (c = 0.67 in methanol). The difference in both magnitude and solvent conditions underscores the importance of using reference data for the exact compound and conditions for accurate purity assessment. The presence of the trans diastereomer as an impurity in a sample of the cis target compound would be expected to cause a deviation from the established specific rotation value for pure this compound.
Table 1: Reported Specific Rotation Values for Related Proline Derivatives
| Compound Name | Specific Rotation ([α]D) | Conditions |
|---|---|---|
| N-Boc-trans-4-hydroxy-L-proline methyl ester | -65° | c = 1%, Chloroform, 20°C |
| N-Boc-cis-4-hydroxy-L-proline | -50.0 ± 3° | c = 0.67, Methanol, 20°C |
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and the conformational preferences of a molecule.
In the context of stereochemical purity, a CD spectrum of a synthesized batch of this compound would be compared against a reference spectrum of the pure compound. The presence of its enantiomer would lead to a spectrum of equal magnitude but opposite sign, while diastereomeric impurities would result in a more complex deviation from the reference spectrum.
The combination of optical rotation and circular dichroism provides a robust and comprehensive approach to verifying the stereochemical purity of this compound, ensuring its suitability for its intended high-precision applications.
Applications in Organic Synthesis As a Chiral Building Block
Fundamental Role in Peptide Synthesis and Amino Acid Chemistry
The compound is a key player in the synthesis of modified peptides and amino acid derivatives, offering a scaffold that can introduce specific structural constraints and functionalities. chemicalbook.comchemicalbook.com
N-Boc-cis-4-hydroxy-L-proline methyl ester serves as an important intermediate for creating peptides with unique properties. chemicalbook.comchemicalbook.com The presence of the Boc protecting group facilitates its use in standard Boc solid-phase peptide synthesis (SPPS) protocols. chemicalbook.comchemicalbook.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com The hydroxyl group at the cis-position offers a site for further chemical modification, either before or after its incorporation into a peptide chain. This allows for the introduction of reporter groups, cross-linking agents, or other functionalities that can enhance the biological activity or stability of the resulting peptide. For instance, it is a precursor in the synthesis of macrocyclic compounds designed to inhibit the hepatitis C virus (HCV) NS3-4A protease. google.com
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. The rigid pyrrolidine (B122466) ring of proline is often used to restrict the conformational flexibility of a peptide backbone, which can lead to increased potency and selectivity for a biological target. This compound is a valuable starting material for creating these constrained analogs. The cis-hydroxyl group can be used to create further cyclic structures or to introduce substituents that influence the local conformation of the peptide chain. This approach is critical in designing molecules that can effectively interact with specific biological targets like enzyme active sites.
Precursor for Advanced Pharmaceutical Intermediates
The compound's reactivity and defined stereochemistry make it an ideal starting point for the synthesis of more complex and highly functionalized molecules that are key components of modern pharmaceuticals.
Fluorine-containing molecules are of great interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and altered binding affinities. The hydroxyl group of this compound can be converted to a fluorine atom through nucleophilic substitution reactions. While direct fluorination can be challenging, a common strategy involves a two-step process. First, the hydroxyl group is converted to a better leaving group, such as a tosylate. This is followed by reaction with a fluoride (B91410) source to install the fluorine atom, typically resulting in an inversion of stereochemistry to yield the trans-fluorinated product.
Table 1: Example Synthesis of a Tosylated Intermediate
| Reactant | Reagents | Product |
|---|
The hydroxyl group of this compound is a versatile handle for introducing other functional groups, particularly amino groups, to create highly valuable 4-amino-proline scaffolds. dcchemicals.com These scaffolds are core components of various bioactive molecules. The synthesis often proceeds via an azide (B81097) intermediate. The hydroxyl group can be converted to an azido (B1232118) group, typically through a Mitsunobu reaction with an azide source like diphenylphosphoryl azide (DPPA) or by converting the alcohol to a good leaving group followed by substitution with sodium azide. nih.gov The resulting azido-proline derivative can then be reduced to the corresponding amino-proline derivative, which serves as a key building block for further elaboration. nih.gov For example, a synthetic route to N-Boc-trans-4-azido-L-proline methyl ester involves treating this compound with triphenylphosphine (B44618) and DEAD followed by DPPA. nih.gov
Utility in the Synthesis of Antibody-Drug Conjugates (ADCs)
Table 2: Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Role/Application Mentioned |
|---|---|---|
| This compound | (2S,4S)-4-Hydroxypyrrolidine-1,2-dicarboxylic Acid 1-tert-Butyl Ester 2-Methyl Ester; Boc-cis-Hyp-OMe | Chiral building block, Peptide synthesis intermediate, Precursor for pharmaceutical intermediates and ADC linkers |
| N-Boc-4-fluoro-L-proline | Fluorinated proline derivative | |
| N-Boc-trans-4-azido-L-proline methyl ester | Intermediate for amino-proline scaffolds | |
| (2S,4S)-4-(Tosyloxy)pyrrolidine-1,2-dicarboxylate 1-(tert-Butyl) 2-Methyl Ester | N-Boc-cis-4-(methylsulfonyl)oxy-L-proline methyl ester | Tosylated intermediate for nucleophilic substitution |
| Diphenylphosphoryl azide | DPPA | Reagent for azidation |
| Sodium azide | Reagent for azidation | |
| Triphenylphosphine | Reagent in Mitsunobu reaction | |
| Diethyl azodicarboxylate | DEAD | Reagent in Mitsunobu reaction |
| Tosyl chloride | Reagent for tosylation | |
| Triethylamine | Base in chemical reactions | |
| Trimethylamine hydrochloride | Catalyst in chemical reactions |
Application in the Construction of Proteolysis-Targeting Chimeras (PROTACs)
A significant application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com
The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly used ligases in PROTAC design. nih.govnih.gov The critical recognition element for VHL is a hydroxylated proline residue (Hyp) on its native substrate, the hypoxia-inducible factor 1-alpha (HIF-1α). nih.govnih.gov this compound serves as a key starting material for synthesizing the VHL ligand portion of the PROTAC. The molecule provides the essential (2S, 4R)-hydroxyproline core, which is elaborated to mimic the binding motif of HIF-1α. nih.gov The synthesis involves modifying the core structure to create potent ligands, such as the widely used VH032, which can then be connected via a linker to a ligand for the target protein. nih.gov The cis-hydroxyproline core is crucial for establishing the correct vector and orientation for effective binding to the VHL protein.
Table 1: PROTAC Components and the Role of the Hydroxyproline (B1673980) Scaffold
| Component | Function | Relevance of this compound |
| Target Protein Ligand | Binds to the protein of interest intended for degradation. | Not directly involved, but linked to the VHL ligand. |
| Linker | Connects the two ligands, optimizing the ternary complex formation. | The hydroxyproline-derived VHL ligand is attached to one end of the linker. medchemexpress.com |
| E3 Ligase Ligand (VHL) | Recruits the von Hippel-Lindau E3 ubiquitin ligase. | Synthesized from this compound to provide the key hydroxyproline recognition motif. nih.govnih.gov |
Integration into Polymer Chemistry and Biomaterial Design
The inherent chirality and functionality of this compound make it an excellent monomer for creating advanced polymers and biomaterials with controlled architectures and properties. pku.edu.cn
Hydroxyproline is a major component of collagen, where it is crucial for stabilizing the iconic triple-helix structure. taylorandfrancis.comnih.govyoutube.com This natural role has inspired the use of this compound to create synthetic polymers that mimic the structure and function of collagen. pku.edu.cnasme.org These biomimetic polymers can be designed to have specific biological activities and material properties.
Researchers have synthesized various polymers, including polypeptides and polyesters, incorporating the hydroxyproline motif. pku.edu.cn The presence of the pyrrolidine ring in the polymer backbone restricts conformational freedom, similar to its role in collagen, leading to more ordered secondary structures. pku.edu.cn The hydroxyl group provides a site for further functionalization or for forming hydrogen bonds that can influence the material's properties, such as thermal stability and interaction with biological systems. taylorandfrancis.com These collagen-mimetic materials are being explored for applications like drug delivery carriers and tissue engineering scaffolds. pku.edu.cnnih.gov
Stereoregularity, the consistent and specific arrangement of stereocenters along a polymer chain, is critical in determining a polymer's properties. Polymers with controlled stereochemistry can adopt well-defined secondary structures, such as helices, which is often not possible with atactic (random) polymers. cmu.eduresearchgate.net
This compound is an ideal monomer for synthesizing stereoregular polymers because it possesses two fixed chiral centers. pku.edu.cn When polymerized, this defined stereochemistry is directly translated to the polymer backbone. This allows for the creation of polymers with a high degree of tacticity. The resulting stereoregular polymers can exhibit unique properties, such as forming one-handed helical structures, which are of interest for applications in chiral separations and macromolecular asymmetric catalysis. pku.edu.cn
Table 2: Research Findings on Hydroxyproline-Containing Polymers
| Polymer Type | Monomer Source | Key Finding | Potential Application | Reference |
| Polypeptides | Hydroxyproline derivatives | Introduction of Hyp helps stabilize helical structures, mimicking collagen. | Tissue engineering, drug delivery | pku.edu.cnnih.gov |
| Aliphatic Polyesters | Hyp-based lactones | Controlled ring-opening polymerization (ROP) yields stereoregular polyesters. | Recyclable plastics, biomaterials | pku.edu.cn |
| Cationic Copolymers | Copolymerization of Hyp derivatives | Resultant polymers exhibit excellent degradability under physiological conditions. | Gene delivery (siRNA bioconjugation) | pku.edu.cn |
Derivatization and Chemical Transformations
Transformations at the C-4 Hydroxyl Group
The secondary alcohol at the C-4 position of the pyrrolidine (B122466) ring is a primary site for functionalization, allowing for modulation of the molecule's stereochemistry and physicochemical properties.
The C-4 hydroxyl group can be converted into ethers or esters to alter the polarity, steric bulk, and reactivity of the molecule. These transformations are crucial for building more complex structures and for synthesizing analogs with modified biological activities.
Etherification: Ether derivatives can be prepared from the C-4 hydroxyl group. For instance, N-Boc-cis-4-hydroxy-L-proline methyl ester can serve as a starting material for the synthesis of aryl ethers, such as (2S,4S)-Boc-4-(2-naphthoxy)-L-proline, and benzyl (B1604629) ethers like (2S,4R)-Boc-4-(2-naphthylmethoxy)-L-proline. google.com These reactions typically proceed via activation of the hydroxyl group or by using Williamson ether synthesis conditions.
Esterification: The hydroxyl group can be acylated to form esters. A powerful method for this transformation is the Mitsunobu reaction, which allows for the esterification of secondary alcohols with a carboxylic acid under mild conditions using reagents like diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618). organic-chemistry.orgnih.gov A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol carbon. organic-chemistry.org This makes it a valuable tool not only for esterification but also for inverting the C-4 stereocenter from cis to trans.
Table 1: Representative C-4 Hydroxyl Group Transformations
| Transformation | Reagents & Conditions | Product Type | Key Feature |
|---|---|---|---|
| Etherification | NaH, Aryl/Alkyl Halide | C-4 Ether | Modulates polarity and steric properties. |
| Esterification (Mitsunobu) | Carboxylic Acid, DIAD, PPh₃, THF | C-4 Ester | Proceeds with stereochemical inversion. |
The stereochemistry at the C-4 position is often critical for the biological activity of proline-containing molecules. Therefore, methods to invert the cis-hydroxyl group to the trans configuration are of significant synthetic importance.
Two-Step SN2 Displacement: A common and reliable strategy for inversion involves a two-step sequence. First, the hydroxyl group is converted into a more effective leaving group, typically a sulfonate ester such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base. Second, the sulfonate ester is displaced by a nucleophile in a classic SN2 reaction, which forces the nucleophile to attack from the opposite face, resulting in stereochemical inversion. For example, treatment of the C-4 tosylate with a nucleophile like acetate, followed by hydrolysis, would yield the trans-alcohol.
Mitsunobu Reaction: As mentioned, the Mitsunobu reaction provides a direct pathway to achieve stereochemical inversion. By using a carboxylic acid as the nucleophile, the cis-alcohol is converted directly to a trans-ester in a single step. nih.gov This method is widely used for its mild conditions and high stereospecificity.
Deoxyfluorination: The hydroxyl group can be replaced with a fluorine atom with inversion of configuration. This nucleophilic substitution can be achieved using deoxyfluorinating agents such as morpholinosulfur trifluoride (MOST). This transformation is particularly relevant for the synthesis of fluorinated proline analogs used in medicinal chemistry and for ¹⁸F radiolabeling. nih.govresearchgate.net
Table 2: Methods for Stereochemical Inversion at C-4
| Method | Key Reagents | Intermediate | Resulting Stereochemistry |
|---|
| Sulfonate Displacement | 1. MsCl or TsCl, Pyridine 2. Nucleophile (e.g., KOAc) | C-4 Tosylate/Mesylate | Inversion (cis to trans) | | Mitsunobu Reaction | PPh₃, DIAD, Nucleophile (e.g., p-nitrobenzoic acid) | Oxyphosphonium salt | Inversion (cis to trans) nih.gov | | Deoxyfluorination | Morpholinosulfur Trifluoride (MOST) | N/A (Direct displacement) | Inversion (cis to trans) |
Reactions of the Methyl Ester Moiety
The methyl ester provides a handle for further derivatization, most commonly through conversion to the corresponding carboxylic acid or direct transformation into amides.
Saponification of the methyl ester to the free carboxylic acid is a fundamental transformation that enables subsequent amide bond formation via peptide coupling protocols.
Alkaline Hydrolysis: The most common method for ester hydrolysis is treatment with an aqueous base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). nih.govlibretexts.org The reaction is typically performed at room temperature or with gentle heating. For instance, heating in 10% NaOH in a DMF/water mixture at 80–100°C for 16–24 hours can achieve over 95% hydrolysis. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid.
Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid. libretexts.org This reaction is reversible, so an excess of water is used to drive the equilibrium toward the products. libretexts.org
Amidation: While direct conversion of the methyl ester to an amide is possible, it is more common to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using standard peptide coupling reagents (e.g., DCC, HATU). However, this compound is described as a precursor for amide synthesis. biosynth.com Biocatalytic methods using enzymes like Candida antarctica lipase (B570770) B (CalB) have also been developed for the direct amidation of proline derivatives, offering a green and racemization-free alternative. rsc.org
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) through transesterification. This reaction is typically catalyzed by an acid or base in the presence of a large excess of the desired alcohol.
Manipulation of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine of proline due to its stability under many reaction conditions. However, it can be readily removed when desired, most often under acidic conditions. nih.gov
Acidic Deprotection: The standard method for Boc removal involves treatment with a strong acid. youtube.com Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol) are highly effective. nih.govorgsyn.org
Mild and Selective Deprotection: In cases where other acid-sensitive functional groups are present in the molecule (such as a tert-butyl ester), milder or alternative deprotection methods are required to ensure selectivity.
Oxalyl chloride in methanol has been reported as a mild and efficient system for deprotecting N-Boc groups at room temperature. nih.govrsc.org
Silica gel in refluxing toluene (B28343) has also been shown to selectively cleave the N-Boc group while leaving other carbamates like Cbz and Fmoc intact. epa.gov
Thermal deprotection in a high-boiling solvent can also remove the Boc group, often without the need for an acid catalyst. acs.org
Table 3: Common N-Boc Deprotection Methods
| Reagent(s) | Solvent(s) | Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, highly effective method. nih.gov |
| Hydrogen Chloride (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room Temperature | Common alternative to TFA. orgsyn.org |
| Oxalyl Chloride | Methanol | Room Temperature | Mild conditions, suitable for sensitive substrates. rsc.org |
| Silica Gel | Toluene | Reflux | Offers selectivity over other carbamates. epa.gov |
Selective Deprotection Strategies for Subsequent Amine Functionalization
The N-Boc group is a cornerstone of modern peptide synthesis, prized for its stability under a range of conditions and its clean removal. The primary strategy for the deprotection of the Boc group from the proline nitrogen involves acidic conditions. A common and effective method is the treatment with concentrated hydrochloric acid in a mixed solvent system of methanol and dichloromethane. orgsyn.org This approach is considered a clean, reliable, and convenient method for Boc removal, yielding the corresponding secondary amine hydrochloride salt. orgsyn.org
The lability of the Boc group to acid is a critical consideration in multi-step synthesis. For instance, in synthetic routes where other acid-sensitive groups are present, or where acidic conditions could induce unwanted side reactions, the choice of acid and reaction conditions must be carefully optimized. google.com Some synthetic pathways for preparing the title compound are designed specifically to avoid harsh acidic or basic conditions that could compromise the Boc group or lead to racemization. google.com
| Deprotection Method | Reagents | Outcome | Reference |
| Acidolysis | Concentrated HCl in MeOH/CH₂Cl₂ | Clean and reliable removal of the Boc group, forming the amine hydrochloride salt. | orgsyn.org |
Orthogonal Protection Schemes in Multi-Step Synthesis
Orthogonal protection strategies are essential for the selective functionalization of molecules with multiple reactive sites, such as this compound. In this molecule, the N-Boc group and the C-terminal methyl ester are stable to conditions used to modify the C4-hydroxyl group, and vice-versa. This orthogonality is exploited in a concept known as "proline editing." nih.gov
In this approach, the N-Boc- or N-Fmoc-protected hydroxyproline (B1673980) is incorporated into a peptide sequence. The hydroxyl group can then be protected with a group that is removable under conditions that leave the N-terminal (Boc/Fmoc) and C-terminal (peptide bond/ester) protecting groups intact. nih.govorgsyn.org For example, a trityl group can be used to protect the hydroxyl function. Following the completion of the peptide synthesis, the trityl group can be selectively removed, exposing the hydroxyl group for further stereospecific modifications. nih.gov This strategy allows the proline residue to be modified in situ within a larger peptide, with the peptide backbone itself acting as protection for the proline's amine and carboxyl groups. nih.gov
| Protecting Group | Function Protected | Typical Deprotection Condition | Orthogonal To |
| Boc (tert-butyloxycarbonyl) | α-Amine | Strong Acid (e.g., TFA, HCl) | Fmoc, Trityl, Methyl Ester |
| Methyl Ester | Carboxyl | Saponification (e.g., LiOH, NaOH) | Boc, Trityl |
| Trityl | C4-Hydroxyl | Mild Acid (e.g., dilute TFA) | Boc, Fmoc, Peptide Bonds |
This table illustrates a potential orthogonal scheme. The N-Boc group is removed with strong acid, the methyl ester by hydrolysis, and a hydroxyl-protecting group like trityl with mild acid, allowing for sequential and selective reactions.
Stereoselective Chemical Modifications and Diastereomeric Control
The stereochemistry of this compound is a powerful tool for directing the outcomes of subsequent chemical reactions. The existing stereocenters at C2 and C4 influence the approach of reagents, enabling a high degree of diastereomeric control.
A key stereoselective modification is the inversion of the C4-hydroxyl group. This is often achieved via a Mitsunobu reaction, which proceeds with a clean Sₙ2 inversion of configuration. nih.gov Treating the cis-hydroxyproline derivative with a carboxylic acid (like benzoic acid), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and triphenylphosphine converts the (2S, 4R) cis-isomer into a (2S, 4S) trans-ester. Subsequent hydrolysis then furnishes the trans-hydroxyproline derivative. nih.gov
Nucleophilic substitution at the C4 position is another critical transformation. For example, direct fluorination can be used to synthesize fluorinated proline analogs. However, when using this compound, the reaction can be complicated by the intramolecular participation of the adjacent methyl ester carbonyl group. This participation can lead to the formation of a significant amount of a byproduct with retention of configuration, thus reducing the diastereoselectivity of the desired inversion product. nih.gov This highlights a challenge in diastereomeric control specific to the methyl ester derivative, suggesting that bulkier ester groups may be required to prevent such intramolecular side reactions and achieve complete inversion. nih.gov
Furthermore, the proline ring can be alkylated at the C2 position via its enolate. The stereochemical outcome of this alkylation is highly dependent on the N-protecting group and the nature of the alkylating agent. nih.gov The rigid conformation of the proline ring, which is influenced by the cis relationship between the C2-carbomethoxy group and the C4-hydroxyl group, directs the electrophile to attack from the face opposite to the C4 substituent, leading to high diastereoselectivity. nih.gov
The stereochemistry at the C4 position also exerts stereoelectronic effects that control the conformation of the pyrrolidine ring (ring pucker) and the cis-trans isomerism of the N-terminal amide bond when incorporated into a peptide. nih.gov The exo ring pucker is known to stabilize a trans amide bond, while an endo pucker is favored in a cis amide bond, demonstrating that modifications to this single stereocenter can have profound effects on the larger three-dimensional structure of a molecule. nih.gov
| Modification Type | Reaction | Stereochemical Outcome | Key Factor for Control | Reference |
| Inversion of C4-OH | Mitsunobu Reaction | Inversion of configuration (cis to trans) | Sₙ2 reaction mechanism | nih.gov |
| Substitution of C4-OH | Nucleophilic Fluorination | Mixture of inversion and retention products | Intramolecular participation of the methyl ester | nih.gov |
| Alkylation at C2 | Enolate Alkylation | High diastereoselectivity | Steric hindrance from the existing ring substituents and N-protecting group | nih.gov |
| Conformational Control | Peptide Synthesis | Influences ring pucker and amide cis/trans ratio | Stereoelectronic effects of the C4-substituent | nih.gov |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Structure and Conformation
Density Functional Theory (DFT) is a robust computational method used to predict the geometry and conformational preferences of molecules. For N-Boc-cis-4-hydroxy-L-proline methyl ester, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine the most stable three-dimensional structure. indexcopernicus.com The process involves optimizing the molecular geometry to find the lowest energy conformation on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. indexcopernicus.commasjaps.com
The puckering of the five-membered pyrrolidine (B122466) ring is a key conformational feature of proline and its derivatives. DFT calculations can predict the preferred pucker of the ring in this compound, which can influence its biological activity and role as a synthetic intermediate. Studies on similar proline derivatives have shown that the integration of modern double-hybrid functionals can yield highly accurate structural data. nih.gov
Table 1: Exemplary Calculated Geometric Parameters for this compound using DFT
| Parameter | Bond/Angle | Calculated Value (Exemplary) |
| Bond Length | Cα-Cβ | 1.54 Å |
| Cβ-Cγ | 1.53 Å | |
| Cγ-Cδ | 1.53 Å | |
| N-Cα | 1.47 Å | |
| C=O (ester) | 1.21 Å | |
| C=O (Boc) | 1.22 Å | |
| Bond Angle | Cα-N-Cδ | 112.0° |
| N-Cα-C=O | 111.5° | |
| Dihedral Angle | φ (C'-N-Cα-C') | -65.0° |
| ψ (N-Cα-C'-N) | 150.0° | |
| ω (Cα-C'-N-Cα) | 178.0° |
Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)
The structure of this compound contains both a hydroxyl group (-OH) and carbonyl groups (C=O) from the ester and the Boc protecting group, creating the potential for intramolecular hydrogen bonding. These non-covalent interactions play a crucial role in stabilizing specific conformations.
DFT calculations can be used to identify and characterize these interactions. The analysis of the electron density, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), can reveal bond critical points indicative of hydrogen bonds. The strength of these bonds can also be estimated from the calculations. In this compound, an intramolecular hydrogen bond between the hydroxyl group at the C4 position and the oxygen of the methyl ester or the Boc group could significantly influence the ring's conformation.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra.
Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of this compound. indexcopernicus.com The calculated frequencies are often scaled by a factor (e.g., 0.967) to better match experimental data, as the harmonic approximation used in the calculations tends to overestimate the frequencies. nih.gov These theoretical spectra help in assigning the absorption bands in experimental FT-IR spectra to specific vibrational modes of the molecule, such as the stretching of the O-H, C=O, and C-N bonds. indexcopernicus.commasjaps.com
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. nih.gov By computing the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These predicted values, when compared to experimental data, can help confirm the structure and stereochemistry of the molecule. For complex molecules, computational predictions are a powerful tool for structure elucidation. youtube.com
Table 2: Exemplary Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Functional Group | Predicted Value (Exemplary) |
| IR Frequency (scaled) | O-H stretch | 3450 cm⁻¹ |
| C=O stretch (ester) | 1745 cm⁻¹ | |
| C=O stretch (Boc) | 1690 cm⁻¹ | |
| ¹³C NMR Chemical Shift | Cα | 59.5 ppm |
| Cβ | 38.0 ppm | |
| Cγ | 71.0 ppm | |
| Cδ | 55.0 ppm | |
| C=O (ester) | 173.0 ppm | |
| C=O (Boc) | 154.0 ppm | |
| ¹H NMR Chemical Shift | Hα | 4.3 ppm |
| Hγ | 4.5 ppm | |
| OCH₃ | 3.7 ppm |
Molecular Dynamics Simulations for Conformational Flexibility
While DFT calculations provide information on static, minimum-energy structures, molecular dynamics (MD) simulations can explore the conformational flexibility of this compound over time. By simulating the motion of atoms based on a force field, MD simulations can reveal the different conformations the molecule can adopt in solution and the transitions between them. This is particularly important for understanding the puckering dynamics of the pyrrolidine ring and the orientation of the Boc and methyl ester groups.
In Silico Modeling of Reactivity and Reaction Pathways
Computational modeling can be used to study the reactivity of this compound. For instance, DFT can be employed to model reaction pathways, such as the hydrolysis of the ester or the removal of the Boc protecting group. By calculating the energies of reactants, transition states, and products, the activation energies and reaction thermodynamics can be determined. Studies on related proline derivatives have utilized DFT to investigate hydroxylation and oxidation reactions, demonstrating the utility of these methods in understanding reaction mechanisms. rsc.org This information is valuable for optimizing reaction conditions and designing new synthetic routes involving this molecule.
Medicinal Chemistry and Biological Relevance of Derivatives
Rational Design of Enzyme Inhibitors and Modulators
The distinct stereochemistry and conformational preferences of the cis-4-hydroxy-L-proline core are instrumental in the rational design of enzyme inhibitors and modulators. By mimicking the transition states of enzymatic reactions or by inducing specific conformational changes in target proteins, derivatives of this compound can achieve high potency and selectivity.
The proline scaffold is a cornerstone in the development of peptidomimetics, compounds that replicate the structure and function of peptides but with enhanced metabolic stability against proteases. While the trans-isomer, N-Boc-trans-4-hydroxy-L-proline methyl ester, has been notably utilized in the synthesis of inhibitors for proteases like the SARS-CoV-2 main protease, the underlying principles of its design are applicable to derivatives of the cis-isomer as well. The rigid pyrrolidine (B122466) ring of the hydroxyproline (B1673980) core helps to lock the peptide backbone into a specific conformation, which can be crucial for fitting into the active site of a protease. The synthesis of a tricyclic peptidomimetic scaffold from trans-4-hydroxy-l-proline and tartaric acid derivatives highlights the utility of this scaffold in creating highly rigid structures that can act as dipeptide isosteres, resistant to protease degradation. researchgate.net
The strategic placement of the hydroxyl group in the cis configuration offers a different spatial orientation compared to the trans isomer, which can be exploited to achieve selective interactions within the enzyme's active site. This stereochemical diversity is a powerful tool for medicinal chemists to fine-tune the binding affinity and selectivity of protease inhibitors. For instance, the replacement of proline with cis-4-amino-l-proline, a derivative of the cis-hydroxyproline scaffold, in endomorphin-2 analogues demonstrates the profound impact of this scaffold on the conformational properties and biological activity of peptides. nih.gov
cis-4-Hydroxy-L-proline and its derivatives have been identified as modulators of proline hydroxylases, enzymes that play a critical role in collagen biosynthesis and other physiological processes. sigmaaldrich.com cis-4-Hydroxy-L-proline acts as a proline antagonist and an inhibitor of collagen synthesis. scbt.com It can be incorporated into procollagen (B1174764) chains, where it disrupts the proper folding of the collagen triple helix, leading to its degradation and thereby inhibiting collagen deposition. medchemexpress.com This inhibitory action has potential therapeutic applications in conditions characterized by excessive collagen accumulation, such as fibrosis.
Furthermore, derivatives of cis-4-hydroxy-L-proline are valuable as intermediates in the chiral synthesis of potential drugs that target proline hydroxylases. sigmaaldrich.comchemicalbook.com The ability to create a diverse library of derivatives from the cis-4-hydroxy-L-proline scaffold allows for the systematic exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. biorxiv.org
Development of Novel Therapeutic Agents Utilizing the Proline Scaffold
The conformationally restricted nature of the hydroxy-L-proline heterocycle makes it an exceptional scaffold for the synthesis of diverse, multi-functionalized pyrrolidines designed to probe the ligand-binding sites of various biological targets. biorxiv.org This has led to the development of novel therapeutic agents with a wide range of pharmacological activities.
One notable area of research is the development of inhibitors for amino acid transporters. A series of hydroxy-L-proline derivatives, or 'prolinols', were synthesized and screened for their ability to inhibit the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). biorxiv.org These transporters are implicated in a variety of physiological and pathophysiological processes, making them attractive drug targets. The study identified several synthetic prolinols that act as selective, high-affinity inhibitors of this transporter subfamily. biorxiv.org
The versatility of the proline scaffold is further demonstrated by its use in creating conformationally constrained analogues of other amino acids. For example, trans-4-hydroxy-l-proline has been used to synthesize constrained analogues of lysine (B10760008) and homoglutamic acid, which are valuable in protein engineering and de novo protein design. guidechem.com The ability to modify the scaffold at multiple positions allows for the creation of a vast chemical space of potential therapeutic agents. google.com
Impact of Stereochemistry on Pharmacological Activity and Ligand-Target Interactions
The stereochemistry of the 4-hydroxyproline (B1632879) residue has a profound impact on the conformation of peptides and, consequently, on their pharmacological activity and ligand-target interactions. nih.gov The orientation of the hydroxyl group—either cis or trans—influences the pucker of the pyrrolidine ring and the equilibrium between the cis and trans conformations of the preceding amide bond. nih.gov
The pyrrolidine ring of proline can adopt two main puckered conformations: Cγ-endo and Cγ-exo. nih.gov The cis isomer of 4-hydroxy-L-proline, with the hydroxyl group in the 4S configuration, preferentially adopts a Cγ-endo ring pucker. nih.gov This conformation is often associated with a cis amide bond in the peptide backbone. nih.gov Conversely, the trans isomer (4R-hydroxyproline) favors a Cγ-exo pucker, which stabilizes a trans amide bond. nih.gov
These conformational preferences are critical for molecular recognition by biological targets. The specific three-dimensional arrangement of a ligand is often a key determinant of its binding affinity and selectivity for a particular receptor or enzyme active site. nih.gov For example, the substitution of proline with cis-4-fluoroproline, which also favors a Cγ-endo pucker, can stabilize a cis-amide conformation in peptides. researchgate.net This ability to enforce a specific conformation can be used to design peptides with enhanced biological activity or stability. The stereospecific synthesis of derivatives from both cis- and trans-4-hydroxy-L-proline allows for the creation of diastereomeric compounds with potentially distinct pharmacological profiles, providing a powerful tool for structure-activity relationship studies. researchgate.net
| Isomer | Preferred Ring Pucker | Favored Amide Bond Conformation | Impact on Peptide Structure |
|---|---|---|---|
| cis-4-Hydroxy-L-proline (4S) | Cγ-endo | cis | Induces a more compact, bent conformation. nih.gov |
| trans-4-Hydroxy-L-proline (4R) | Cγ-exo | trans | Favors a more extended, linear conformation. nih.gov |
Advanced Biomedical Applications of PROTACs and ADCs Derived from the Compound
N-Boc-cis-4-hydroxy-L-proline methyl ester and its derivatives have emerged as crucial components in the development of advanced biomedical technologies, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.com
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com These molecules consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. This compound is utilized as an alkyl chain-based PROTAC linker. medchemexpress.com The linker's length, rigidity, and composition are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, and thus for the efficiency of protein degradation.
ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker. nih.gov The antibody directs the ADC to tumor cells that express a specific antigen on their surface, after which the ADC is internalized, and the cytotoxic payload is released, leading to cancer cell death. nih.gov this compound serves as a non-cleavable ADC linker. medchemexpress.com In this context, the entire antibody-linker-drug conjugate is internalized, and the payload is released upon lysosomal degradation of the antibody and linker. nih.gov The stability of the linker in systemic circulation is paramount to minimize off-target toxicity. nih.gov The use of the cis-hydroxyproline scaffold provides a stable and synthetically tractable means of attaching the payload to the antibody. medchemexpress.commedchemexpress.com
| Therapeutic Modality | Role of this compound Derivative | Mechanism of Action |
|---|---|---|
| PROTACs | Alkyl chain-based linker. medchemexpress.com | Connects a target protein ligand to an E3 ligase ligand, inducing targeted protein degradation. medchemexpress.com |
| ADCs | Non-cleavable linker. medchemexpress.com | Covalently attaches a cytotoxic payload to a monoclonal antibody for targeted delivery to cancer cells. nih.gov |
Future Directions and Emerging Research Areas
Green Chemistry Approaches and Sustainable Synthetic Methodologies
The synthesis of N-Boc-cis-4-hydroxy-L-proline methyl ester and its derivatives is undergoing a shift towards more environmentally benign and efficient processes. A primary goal is to improve upon existing synthetic routes, which may involve optimizing reaction conditions to achieve higher yields and quality. google.com Key areas of development include:
Water-Mediated Synthesis: Research has demonstrated the feasibility of using water as a solvent for key synthetic steps, such as the deprotection of N-Boc groups and subsequent cyclization to form proline-based cyclic dipeptides. researchgate.net This approach offers significant environmental benefits by eliminating volatile organic solvents and often simplifies product isolation. researchgate.net
Catalyst-Free and Solvent-Free Conditions: Methodologies that operate under catalyst-free or solvent-free conditions are being explored to enhance the green profile of proline derivative synthesis. researchgate.netmdpi.com These methods reduce waste and the need for potentially toxic catalysts. researchgate.net
Chromatography-Free Purification: The development of large-scale, eco-friendly processes that utilize a single solvent and avoid chromatographic purification is a significant step forward. acs.org For instance, a process for a fluorinated derivative was developed that allows for kilogram-scale production with excellent purity (>99%) without the need for column chromatography. acs.org
Exploration of Novel Derivatization and Functionalization Strategies
The core structure of this compound is a scaffold for extensive chemical modification. The hydroxyl group is a key handle for introducing diverse functionalities, significantly altering the molecule's physical, chemical, and biological properties. google.com
A powerful technique known as "proline editing" allows for the stereospecific modification of the 4-hydroxyproline (B1632879) residue within a peptide sequence. acs.orgnih.gov This solid-phase synthesis approach enables the conversion of the hydroxyl group into a vast library of other functionalities through reactions like Mitsunobu, oxidation, reduction, and acylation. acs.orgnih.gov This strategy has been used to incorporate a wide range of chemical groups, turning the proline scaffold into a versatile tool for creating new molecular entities. acs.org
Below is a table summarizing some of the functional groups that can be introduced onto the proline ring, primarily at the C4-position, starting from a hydroxyproline (B1673980) derivative.
| Functional Group Category | Specific Examples of Incorporated Groups | Potential Application | Reference |
| Amino Acid Mimetics | Cysteine, Aspartic/Glutamic Acid, Phenylalanine, Lysine (B10760008), Arginine | Mimicking natural amino acid structures in peptides | acs.orgnih.gov |
| Recognition Motifs | Biotin, RGD (Arg-Gly-Asp) peptide sequences | Probing biological interactions, cell surface recognition | acs.orgnih.gov |
| Spectroscopic Probes | Fluoro, Cyanophenyl ether, Pentafluorophenyl ether | Nuclear Magnetic Resonance (NMR), Fluorescence, Infrared (IR) Spectroscopy | acs.orgnih.gov |
| Reactive Handles & Linkers | Azide (B81097), Alkyne, Tetrazine, Thiol, Ketone, Maleimide | Bioorthogonal chemistry, antibody-drug conjugates (ADCs), PROTACs | acs.orgnih.govmedchemexpress.com |
| Leaving Groups | Sulfonates (mesylates, tosylates), Halides | Facilitating further nucleophilic substitution reactions | nih.gov |
| Fluorinated Groups | Fluoro, Difluoro, Trifluoromethyl | Modulating peptide conformation, enhancing metabolic stability | google.comacs.orgorganic-chemistry.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of proline derivatives is increasingly benefiting from modern automation and continuous processing technologies. These platforms offer enhanced control, efficiency, and scalability compared to traditional batch methods.
Flow Chemistry: The multi-step synthesis of proline derivatives, such as N-Boc-3,4-dehydro-L-proline methyl ester, has been successfully adapted to modular flow reactors. vapourtec.com This approach utilizes pre-packed columns with immobilized reagents and scavengers, which allows for the production of pure compounds without intermediate purification steps. vapourtec.com This flow-based protocol has proven capable of rapid, multi-gram scale synthesis, demonstrating its efficiency for producing these valuable building blocks. vapourtec.com
Automated Solid-Phase Synthesis: The "proline editing" strategy is well-suited for automation. acs.orgnih.gov By performing the reactions on a solid support, the entire process of peptide synthesis, deprotection of the hydroxyl group, and subsequent functionalization can be carried out in an automated fashion on standard peptide synthesizers. acs.orgnih.gov This enables the rapid generation of diverse peptide libraries with modified proline residues for screening and development. acs.org
Advanced Structure-Activity Relationship (SAR) Studies for Targeted Drug Discovery
This compound and its derivatives are instrumental in drug discovery, serving as conformationally constrained scaffolds for SAR studies. merckmillipore.com By systematically modifying the proline ring, researchers can probe the structural requirements for biological activity.
The oxidation of the hydroxyl group to a ketone yields N-Boc-4-oxo-L-proline methyl ester, a key intermediate for creating a variety of analogues. guidechem.com This intermediate has been used to synthesize conformationally constrained versions of amino acids like L-lysine and L-homoglutamic acid, which are valuable in protein engineering. guidechem.com
Advanced SAR studies are moving beyond simple analogue synthesis to include quantitative and computational methods:
Conformational Analysis: Introducing substituents, particularly fluorine, at the 4-position has a profound effect on the cis/trans isomerization of the amide bond in the peptide backbone. ossila.com This conformational control is critical for designing peptides with specific secondary structures and has been studied using techniques like 19F NMR. acs.orgossila.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to identify key molecular properties that predict biological potency. researchgate.net For example, studies on other heterocyclic scaffolds have identified factors like lipophilicity, the number of hydrogen bond donors, and polar surface area as critical predictors of antibacterial activity. researchgate.net Similar approaches can be applied to libraries of proline derivatives to guide the design of more potent compounds.
Targeted Drug Design: Derivatives of this compound are used as intermediates in the synthesis of highly targeted therapeutics. For instance, the 4-oxo derivative is a precursor in the synthesis of inhibitors for specific enzymes, highlighting its role in rational drug design. guidechem.com
Applications in Chemical Biology and Bioorthogonal Chemistry
Chemical biology utilizes chemical tools to study and manipulate biological systems. The functional versatility of this compound makes it an ideal starting point for creating such tools.
A significant emerging area is the synthesis of proline derivatives equipped with bioorthogonal handles. acs.orgnih.gov These are reactive groups that can undergo specific ligation reactions inside a living system without interfering with native biochemical processes. nih.govacs.org The hydroxyl group can be converted into various handles, such as azides, alkynes, and tetrazines. acs.org These functionalized prolines can then be incorporated into peptides or other biomolecules to enable a wide range of applications:
Antibody-Drug Conjugates (ADCs) and PROTACs: The compound itself has been identified as a non-cleavable linker used in the synthesis of ADCs and proteolysis-targeting chimeras (PROTACs). medchemexpress.com These therapeutic modalities rely on linkers to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). medchemexpress.com
Bio-labeling and Imaging: Peptides containing proline derivatives with fluorescent tags or bioorthogonal handles can be used to label and visualize proteins and other biological targets in living cells. acs.org
Bioorthogonal Conjugation Reactions: Proline derivatives have been synthesized to participate in a suite of bioorthogonal reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and tetrazine ligations. acs.orgacs.org Research has shown it is even possible to conduct multiple, parallel bioorthogonal reactions simultaneously in a single solution using uniquely functionalized proline residues. acs.org
The table below lists some of the bioorthogonal reactions enabled by the derivatization of the hydroxyproline scaffold.
| Bioorthogonal Reaction | Required Functional Groups on Proline | Description | Reference |
| Azide-Alkyne Cycloaddition | Azide, Alkyne | A highly specific "click" reaction to link two molecules. Can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC). | acs.orgacs.org |
| Inverse-Electron-Demand Diels-Alder | Tetrazine, trans-Cyclooctene | An extremely fast and selective reaction between a tetrazine and a strained alkene or alkyne. | acs.orgnih.gov |
| Oxime/Hydrazone Ligation | Ketone, Hydroxylamine/Hydrazine (B178648) | Condensation reaction between a carbonyl group and an aminooxy or hydrazine to form a stable C=N bond. | acs.orgnih.govacs.org |
| Native Chemical Ligation | Thioester, N-terminal Cysteine | A method for chemoselectively ligating two unprotected peptide fragments. | acs.orgnih.gov |
Q & A
Q. What are the key synthetic steps for preparing N-Boc-cis-4-hydroxy-L-proline methyl ester, and how is purity ensured?
The synthesis involves functionalization of the pyrrolidine ring. Starting from N-Boc-trans-4-hydroxy-L-proline methyl ester, mesylation with methanesulfonyl chloride (MsCl) and triethylamine in dry DCM at 0°C yields an O-mesylated intermediate. Subsequent hydrolysis under basic conditions (e.g., NaOH in DMF at 80°C for 24 hours) induces stereochemical inversion at the 4-position via an SN2 mechanism, producing the cis-hydroxy derivative . Purification is achieved via flash column chromatography, yielding a white solid with >95% purity. Key quality checks include ¹H/¹³C NMR to confirm stereochemistry and melting point analysis (146°C for the cis isomer) .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on NMR spectroscopy. Characteristic signals include:
- ¹H NMR : δ 4.50–4.30 (m, CHOH), δ 3.70 (s, OCH₃), δ 1.40 (s, Boc tert-butyl group).
- ¹³C NMR : δ 174.5 (COOCH₃), δ 155.0 (Boc carbonyl), δ 79.5 (C-OH), δ 28.2 (Boc CH₃). Optical activity ([α]²⁰/D = -50.0±3° in methanol) further confirms stereochemical integrity .
Advanced Research Questions
Q. How does stereochemical control at the 4-position impact functionalization for organocatalyst design?
The cis-4-hydroxy group enables strategic derivatization for asymmetric catalysis. For example, mesylation followed by azide substitution (SN2) inverts configuration, allowing access to both cis and trans diastereomers. This flexibility is critical for tuning catalyst geometry in 1,4-conjugate additions to nitroolefins. The cis isomer’s hydroxyl group can also serve as a hydrogen-bond donor in transition-state stabilization .
Q. What methodological challenges arise when incorporating this compound into antibody-drug conjugates (ADCs) or PROTACs?
As a non-cleavable ADC linker, the methyl ester and Boc group enhance stability in systemic circulation. However, the cis-hydroxy group’s polarity may reduce cell permeability, necessitating prodrug strategies. For PROTACs, the hydroxyl moiety allows conjugation to E3 ligase ligands (e.g., thalidomide analogs) via ester or carbamate linkages. Optimization requires balancing linker hydrophilicity and proteasome recruitment efficiency .
Q. How can contradictory data on diastereomer reactivity be resolved in peptide synthesis?
Discrepancies in coupling efficiency between cis and trans isomers may arise from steric hindrance or hydrogen-bonding interactions. Systematic studies using kinetic profiling (e.g., monitoring Fmoc deprotection rates) and X-ray crystallography of intermediates can clarify steric effects. For example, the cis isomer’s axial hydroxyl may hinder resin accessibility in solid-phase synthesis, requiring extended coupling times .
Data Analysis & Optimization
Q. What analytical strategies differentiate cis/trans isomers during reaction monitoring?
- HPLC : Use chiral stationary phases (e.g., amylose-based) with hexane/isopropanol gradients. Retention times for cis isomers are typically shorter due to reduced polarity.
- Polarimetry : Compare specific rotations ([α]²⁰/D: cis = -50.0±3°, trans = + values).
- IR Spectroscopy : Cis isomers show broader O-H stretches (~3450 cm⁻¹) due to intramolecular hydrogen bonding .
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Selection : Replace DCM with toluene for safer scale-up.
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate mesylation.
- Temperature Control : Maintain 0°C during mesylation to minimize side reactions. Yields >90% are achievable with these modifications .
Applications in Organic Synthesis
Q. What role does this compound play in designing pyrrolidine-based organocatalysts?
The cis-4-hydroxy group serves as a precursor for introducing thiourea or squaramide motifs, which are critical for enantioselective catalysis. For example, coupling with isothiocyanates generates hydrogen-bond donors that stabilize nitroolefin transition states in Michael additions. Catalysts derived from this scaffold achieve >90% ee in model reactions .
Safety & Handling
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
